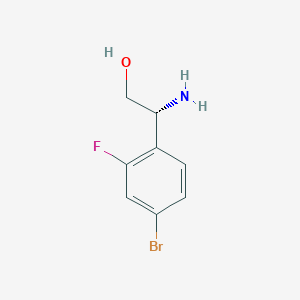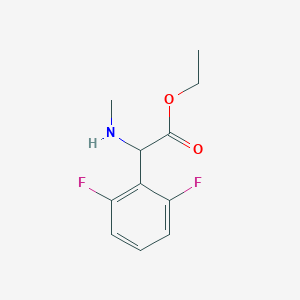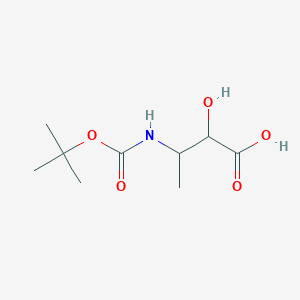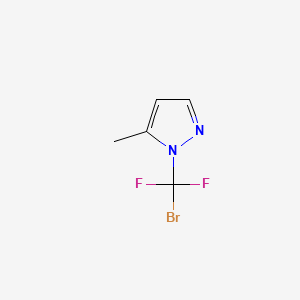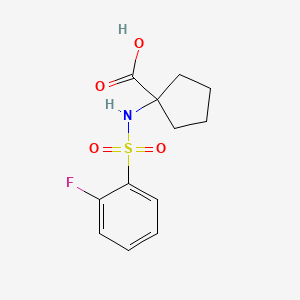
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14FNO4S and a molecular weight of 287.31 g/mol It is known for its unique structure, which includes a cyclopentane ring attached to a carboxylic acid group and a sulfonamide group substituted with a fluorobenzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is reacted with a suitable sulfonamide derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfonamide bond.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorobenzenesulfonamido)cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding affinity.
1-(2-Bromobenzenesulfonamido)cyclopentane-1-carboxylic acid: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine-substituted compound.
1-(2-Methylbenzenesulfonamido)cyclopentane-1-carboxylic acid: The methyl group provides different hydrophobic interactions and steric hindrance compared to the fluorine atom.
The uniqueness of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14FNO4S |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14FNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16) |
InChI-Schlüssel |
UGWOXQSFMFHZQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
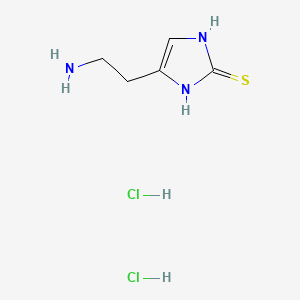


![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
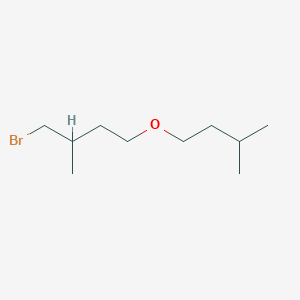

![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)

